molecular formula C18H15N5O3 B14108901 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide

Cat. No.: B14108901
M. Wt: 349.3 g/mol
InChI Key: OQERAAYPDLRTEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrrolo[3,4-b]pyridin-6-yl core and an indazol-3-yl group. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Preparation Methods

The synthesis of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide involves multiple steps, typically starting with the preparation of the pyrrolo[3,4-b]pyridin-6-yl core. This can be achieved through cyclization reactions involving appropriate precursors. The indazol-3-yl group is then introduced via nucleophilic substitution or coupling reactions. The final step involves the formation of the butanamide linkage, which can be accomplished through amidation reactions under controlled conditions .

Chemical Reactions Analysis

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.

Scientific Research Applications

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with specific properties.

    Biology: This compound has potential as a biochemical probe for studying various biological processes due to its ability to interact with specific molecular targets.

    Medicine: It may be explored for its therapeutic potential, particularly in the development of drugs targeting specific pathways or receptors.

    Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide involves its interaction with specific molecular targets. The pyrrolo[3,4-b]pyridin-6-yl core and the indazol-3-yl group contribute to its binding affinity and specificity. This compound can modulate various biochemical pathways by inhibiting or activating specific enzymes or receptors, leading to its observed effects .

Comparison with Similar Compounds

4-(5,7-dioxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)-N-(2H-indazol-3-yl)butanamide can be compared with other similar compounds, such as:

Properties

Molecular Formula

C18H15N5O3

Molecular Weight

349.3 g/mol

IUPAC Name

4-(5,7-dioxopyrrolo[3,4-b]pyridin-6-yl)-N-(1H-indazol-3-yl)butanamide

InChI

InChI=1S/C18H15N5O3/c24-14(20-16-11-5-1-2-7-13(11)21-22-16)8-4-10-23-17(25)12-6-3-9-19-15(12)18(23)26/h1-3,5-7,9H,4,8,10H2,(H2,20,21,22,24)

InChI Key

OQERAAYPDLRTEX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)NC(=O)CCCN3C(=O)C4=C(C3=O)N=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.